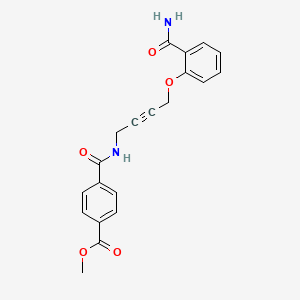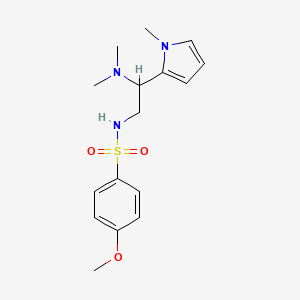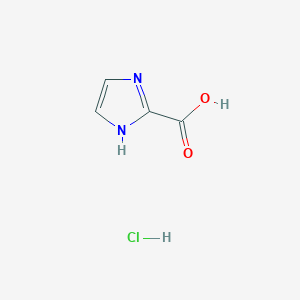![molecular formula C20H18N2O2S B2677395 3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 308290-48-4](/img/structure/B2677395.png)
3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a synthetic compound that belongs to the family of thienoquinolines. This compound has shown potential in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria and fungi. Furthermore, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one. One direction is the optimization of its synthesis method for higher yield and purity. Another direction is the study of its mechanism of action to better understand its anticancer and antimicrobial properties. Furthermore, the development of targeted cancer therapies using this compound is an area of future research. Finally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological samples is another future direction.
In conclusion, this compound is a promising compound with potential in various scientific research applications. Its unique chemical properties make it a valuable tool for the study of cancer, bacteria, and fungi. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
合成法
The synthesis of 3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves the reaction of 2-acetylthiophene with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with hydrogen gas and palladium on carbon catalyst to obtain the desired compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has shown potential in various scientific research applications. It has been studied for its anticancer and antitumor properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Furthermore, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
3-amino-2-benzoyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-20(2)9-14-12(15(23)10-20)8-13-16(21)18(25-19(13)22-14)17(24)11-6-4-3-5-7-11/h3-8H,9-10,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJBBHXQMIDHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

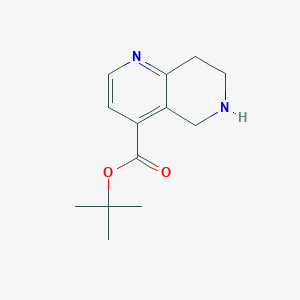
![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)

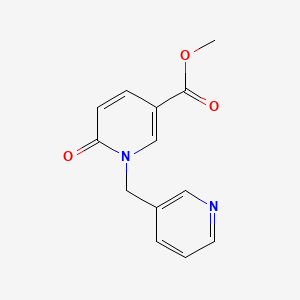
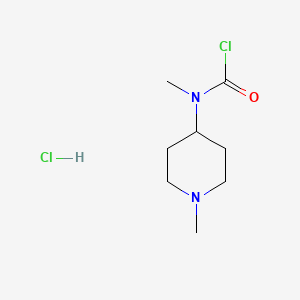
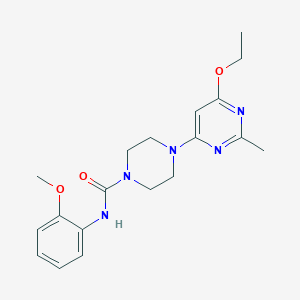
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)
